1-[3-(quinoxalin-2-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1-[3-(quinoxalin-2-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a quinoxaline moiety linked to a benzimidazole core via a propylsulfanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(quinoxalin-2-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common approach starts with the preparation of the quinoxaline derivative, which is then linked to the benzimidazole core through a propylsulfanyl chain. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the coupling reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[3-(quinoxalin-2-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The benzimidazole core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties, particularly against liver carcinoma cell lines.
Mechanism of Action
The mechanism of action of 1-[3-(quinoxalin-2-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For instance, in its anticancer activity, it has been shown to inhibit human thymidylate synthase, stabilizing its inactive conformation and thereby preventing DNA synthesis in cancer cells . This compound’s ability to bind to key residues at the enzyme’s homodimer interface is crucial for its inhibitory action .
Comparison with Similar Compounds
Similar Compounds
- N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides
- Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates
Uniqueness
1-[3-(quinoxalin-2-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of a quinoxaline moiety and a benzimidazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(3-quinoxalin-2-ylsulfanylpropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C18H16N4OS/c23-18-21-15-8-3-4-9-16(15)22(18)10-5-11-24-17-12-19-13-6-1-2-7-14(13)20-17/h1-4,6-9,12H,5,10-11H2,(H,21,23) |
InChI Key |
NTCLOTIYKPORPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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